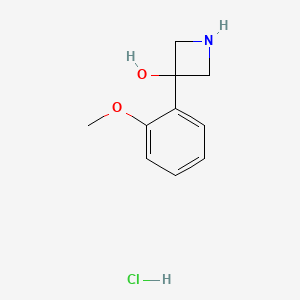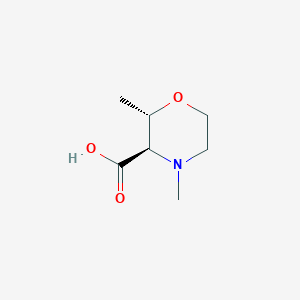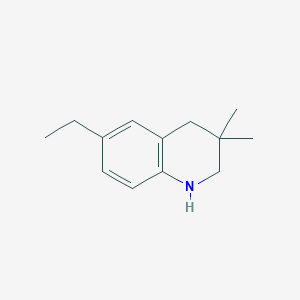
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethyl and dimethyl substituents. Tetrahydroquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the preparation of intermediates followed by cyclization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or dimethyl positions using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or modulate neurotransmitter receptors, thereby affecting signal transduction and cellular responses .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
3,4-Dihydroquinoline: Studied for its antioxidant activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Used as a pharmaceutical intermediate
Uniqueness: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
6-ethyl-3,3-dimethyl-2,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H19N/c1-4-10-5-6-12-11(7-10)8-13(2,3)9-14-12/h5-7,14H,4,8-9H2,1-3H3 |
Clave InChI |
BECPZCZJDZNJME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NCC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


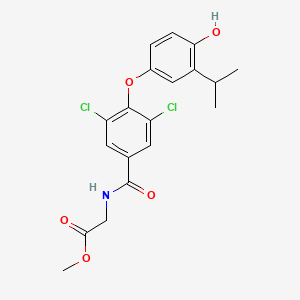
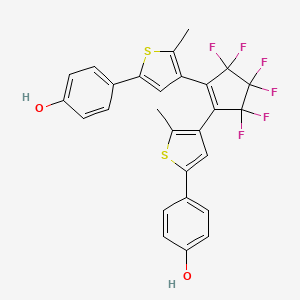

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
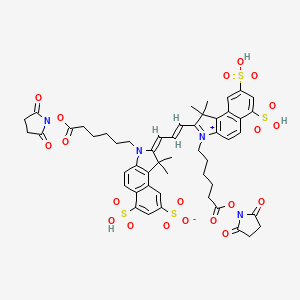


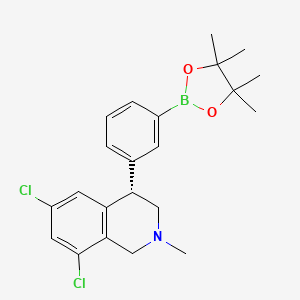
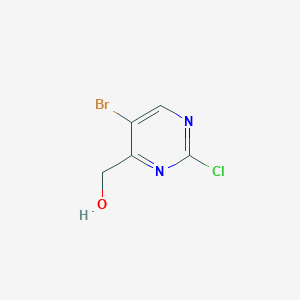
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

